2-chloro-N,N-dicyclohexylacetamide
Overview
Description
2-Chloro-N,N-dicyclohexylacetamide is an organic compound with the molecular formula C14H24ClNO. It is a white crystalline solid with a melting point of 114-115°C . This compound is primarily used in organic synthesis and has various applications in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N,N-dicyclohexylacetamide can be synthesized through the reaction of 2-chloroacetyl chloride with dicyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dicyclohexylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form N,N-dicyclohexylacetamide and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium alkoxides or amines in an aprotic solvent like dimethylformamide.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic substitution: Various substituted amides.
Hydrolysis: N,N-dicyclohexylacetamide and hydrochloric acid.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
2-Chloro-N,N-dicyclohexylacetamide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: As a reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dicyclohexylacetamide involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-diethylacetamide
- 2-Chloro-N-methylacetamide
- 2-Chloroacetamide
Comparison: 2-Chloro-N,N-dicyclohexylacetamide is unique due to its bulky cyclohexyl groups, which can influence its reactivity and steric properties. Compared to 2-chloro-N,N-dimethylacetamide and 2-chloro-N,N-diethylacetamide, the dicyclohexyl derivative has higher steric hindrance, which can affect its nucleophilic substitution reactions. The presence of cyclohexyl groups also impacts the compound’s solubility and physical properties .
Properties
IUPAC Name |
2-chloro-N,N-dicyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBSJQHEFLROIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278589 | |
Record name | 2-chloro-N,N-dicyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-50-2 | |
Record name | 2567-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N,N-dicyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N,N-dicyclohexyl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloro-N,N-dicyclohexylacetamide?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C14H24ClNO []. Using this formula and a periodic table, we can calculate the molecular weight to be 257.8 g/mol.
Q2: What can be inferred about the structure of this compound from the abstract?
A2: The abstract highlights several structural features of this compound. It states that the bond lengths and angles are within normal ranges, suggesting no unusual bonding situations []. The abstract also points out that the two cyclohexyl groups adopt the typical chair conformation. This information provides insights into the three-dimensional shape of the molecule.
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